REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:19]O>>[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×200 ml), to the filtered
|
Type
|
ADDITION
|
Details
|
was added water (400 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
to afford another batch of product
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |